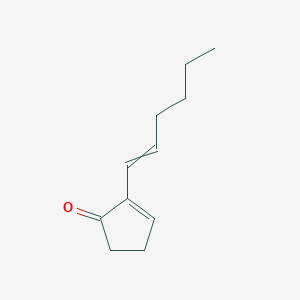
2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one is an organic compound characterized by a cyclopentenone ring substituted with a hexenyl group. This compound is notable for its unique structure, which combines both an enone and an alkene functional group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one can be achieved through various methods. One common approach involves the reaction of cyclopentanone with hex-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be utilized to couple cyclopentenone with hex-1-en-1-yl halides. This method is advantageous due to its high selectivity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one undergoes a variety of chemical reactions, including:
Oxidation: The enone group can be oxidized to form diketones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The alkene group can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclopentenones.
Aplicaciones Científicas De Investigación
2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one involves its interaction with various molecular targets. The enone group can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity is crucial in its biological activity, where it can modulate enzyme functions and signaling pathways by forming covalent bonds with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentenone: Shares the cyclopentenone core but lacks the hexenyl substitution.
Jasmone: A structurally related compound with a similar enone group but different substitution pattern.
Cyclohexenone: Contains a six-membered ring instead of a five-membered cyclopentenone ring.
Uniqueness
2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
62803-95-6 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
2-hex-1-enylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h5,7-8H,2-4,6,9H2,1H3 |
Clave InChI |
CXPUONAQCOEECQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC1=CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)


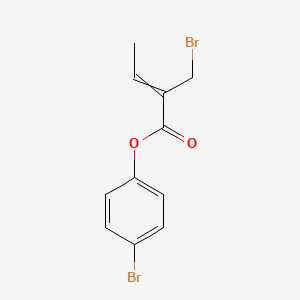
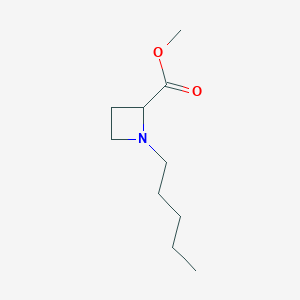
![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)
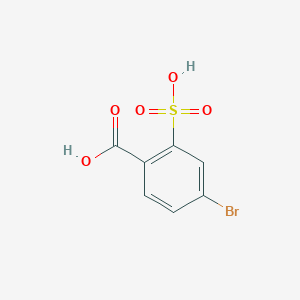
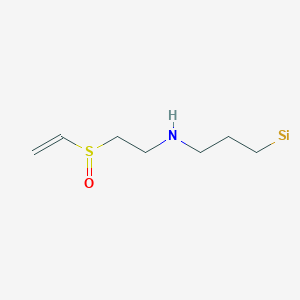
![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)
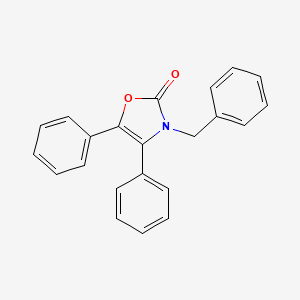
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)
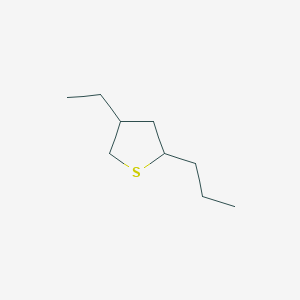

![1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14516719.png)
